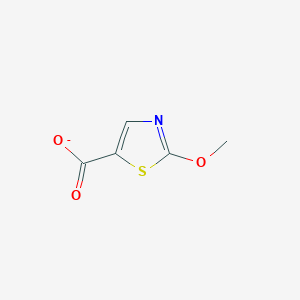

2-Methoxy-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H4NO3S- |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

2-methoxy-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)/p-1 |

InChI Key |

GXPOIOYVYNLHLX-UHFFFAOYSA-M |

Canonical SMILES |

COC1=NC=C(S1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-1,3-thiazole-5-carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, structure, and reactivity of 2-Methoxy-1,3-thiazole-5-carboxylate and its closely related derivatives. As a versatile heterocyclic compound, this scaffold is of significant interest in medicinal chemistry and drug discovery.

Core Molecular Structure and Physicochemical Properties

The foundational structure of the this compound scaffold consists of a five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen atoms.[1] This ring is substituted with a methoxy group at the 2-position and a carboxylate group at the 5-position. The term "carboxylate" can refer to the carboxylic acid form or its corresponding esters (e.g., methyl or ethyl esters). A frequently cited derivative is 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid.[2][3]

The thiazole ring itself is a planar structure with significant pi-electron delocalization, contributing to its aromatic character.[1] The presence of the electron-donating methoxy group and the electron-withdrawing carboxylate group significantly influences the electron density distribution within the ring, thereby affecting its reactivity and biological activity.

A summary of key physicochemical properties for a representative derivative, 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, is presented below:

| Property | Value | Source |

| Molecular Formula | C6H7NO3S | [2][3] |

| Molecular Weight | 173.19 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | NNMGTKSNBXYSER-UHFFFAOYSA-N | [3] |

| SMILES String | COc1nc(C)c(s1)C(O)=O | [3] |

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the 1H NMR spectrum of related thiazole carboxylates, the chemical shifts of the ring protons are indicative of the aromatic nature of the thiazole ring, typically appearing between 7.27 and 8.77 ppm.[1] For substituted derivatives, the signals for the methoxy group (a singlet around 3.4-4.0 ppm) and any alkyl substituents on the ring are also characteristic.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum of the carboxylic acid form would show a characteristic broad O-H stretch from the carboxylic acid, in addition to the C=O stretch of the carbonyl group. For carboxylate salts, two strong, characteristic peaks are observed for the asymmetric and symmetric stretches of the -CO2– group, typically in the ranges of 1650-1540 cm-1 and 1450-1360 cm-1, respectively.[5]

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is essential for confirming the molecular formula and structure.

Synthesis and Reactivity

The synthesis of 2-substituted thiazole-5-carboxylates can be achieved through various synthetic routes. One common approach involves the Hantzsch thiazole synthesis or variations thereof, where a thiourea or thioamide is reacted with an α-halocarbonyl compound.[6]

A general synthetic pathway for related 2-aminothiazole-5-carboxylate derivatives, which can be precursors to 2-methoxy derivatives, is outlined below. This often involves the cyclization of a thiourea with an appropriate β-ethoxy acrylamide derivative.[7]

Caption: Generalized synthetic scheme for thiazole-5-carboxylates.

The reactivity of the thiazole ring is influenced by its substituents. The C2 position is susceptible to deprotonation by strong bases.[1] The carboxylate group can undergo typical reactions such as esterification, amidation, and reduction. Nucleophilic substitution at the 2-position is also a key reaction, particularly if a good leaving group is present. For instance, 2-halogenated thiazoles readily react with nucleophiles like sodium methoxide to yield 2-methoxythiazole derivatives.[8]

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are prevalent in a number of biologically active molecules and approved drugs, including Vitamin B1 (Thiamine).[1][9] The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Derivatives of thiazole-5-carboxylate have been investigated for a range of therapeutic applications:

-

Anticancer Agents : Certain thiazole carboxamide derivatives have shown potential as anticancer agents by exhibiting cytotoxicity against various cancer cell lines.[10][11][12] For example, they have been explored as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is implicated in cancer progression.[13]

-

Anti-inflammatory Activity : Some thiazole-based compounds have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[11]

-

Antiviral and Antimicrobial Activity : The thiazole nucleus is a component of various compounds with demonstrated antiviral and antimicrobial properties.[4]

The specific substitution pattern of this compound makes it an attractive scaffold for further chemical modification to optimize its pharmacological profile.

Safety and Handling

Safety data for closely related compounds like 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid indicates that it should be handled with care. The following is a summary of hazard information:

-

Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15]

-

Precautionary Measures : It is recommended to wash hands and face thoroughly after handling, and to wear protective gloves and eye protection.[14] In case of contact with skin or eyes, rinse with plenty of water.[14][15]

A comprehensive review of the specific Safety Data Sheet (SDS) is essential before handling this or any related chemical.

Conclusion

This compound and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of potential applications, particularly in the field of drug discovery. Their synthesis, reactivity, and biological activity are well-documented, providing a solid foundation for further research and development. The versatile nature of the thiazole core, combined with the electronic influence of the methoxy and carboxylate substituents, offers considerable scope for the design of novel therapeutic agents.

References

-

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem, National Institutes of Health. Available from: [Link]

-

Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate. IUCr Journals. Available from: [Link]

-

Substance Information. ECHA - European Chemicals Agency. Available from: [Link]

-

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. PubChem, National Institutes of Health. Available from: [Link]

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available from: [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

ethyl 2-methyl-1,3-thiazole-5-carboxylate. ChemSynthesis. Available from: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available from: [Link]

-

Synthesis of 2‐Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on. ACS Publications. Available from: [Link]

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. ResearchGate. Available from: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. ResearchGate. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC, National Institutes of Health. Available from: [Link]

-

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. PubChemLite. Available from: [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate. Available from: [Link]

-

Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2 H -thiazolo[2,3- e ][2][14]diazaphosphole-6-carboxylates and their anticance. RSC Advances. Available from: [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available from: [Link]

-

Thiazole. Wikipedia. Available from: [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | C6H7NO3S | CID 16494899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methoxy-4-methyl-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bepls.com [bepls.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 9. mdpi.com [mdpi.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2 H -thiazolo[2,3- e ][1,4,2]diazaphosphole-6-carboxylates and their anticance ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07173E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-1,3-thiazole-5-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including vitamin B1 (thiamine).[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide provides a detailed technical overview of a specific derivative, 2-Methoxy-1,3-thiazole-5-carboxylate, a molecule of growing interest for its potential applications in pharmaceutical development. Due to the unspecified ester group in the common nomenclature, this guide will focus on Methyl this compound as a representative and synthetically accessible example. We will delve into its physicochemical properties, synthesis, reactivity, and known biological significance, offering insights for its application in research and drug development.

Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Formula and Weight

The chemical structure of Methyl this compound consists of a central 1,3-thiazole ring substituted with a methoxy group at the 2-position and a methyl carboxylate group at the 5-position.

Table 1: Molecular Properties of Methyl this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| Canonical SMILES | COC1=NC=C(S1)C(=O)OC |

| InChI Key | Inferred from structure |

| Physical Form | Expected to be a solid at room temperature |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl ester protons (a singlet around 3.7-3.9 ppm), and the C4-proton of the thiazole ring (a singlet in the aromatic region, likely around 7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the thiazole ring (with the C2 and C5 carbons being significantly downfield due to heteroatom and substituent effects), and the carbons of the methoxy and methyl ester groups (typically in the 50-60 ppm range).[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹, C-O stretching bands, and characteristic C=N and C-S stretching frequencies of the thiazole ring.[2][4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns for thiazoles often involve cleavage of the ring.[5]

Synthesis and Reactivity

The synthesis of Methyl this compound can be approached through several established methods for thiazole ring formation and subsequent functional group manipulation.

Synthetic Pathways

A common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis .[6] A plausible synthetic route to the target molecule would involve the synthesis of the parent carboxylic acid followed by esterification.

Caption: Proposed synthetic pathway for Methyl this compound.

Experimental Protocol: Esterification of 2-Methoxy-1,3-thiazole-5-carboxylic acid

-

Dissolution: Dissolve 2-Methoxy-1,3-thiazole-5-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]

Chemical Reactivity

The reactivity of the this compound core is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylate group on the aromatic thiazole ring.

-

Electrophilic Aromatic Substitution: The thiazole ring is generally susceptible to electrophilic attack at the C5 position. However, the presence of the electron-withdrawing carboxylate group at C5 deactivates this position. The 2-methoxy group, being electron-donating, will activate the ring, but its influence on the C4 position would need to be considered for any potential electrophilic substitution reactions.[7][8]

-

Nucleophilic Aromatic Substitution: The 2-methoxy group itself is the product of a nucleophilic aromatic substitution on a 2-halothiazole precursor.[9] The thiazole ring is generally resistant to further nucleophilic attack unless activated by strong electron-withdrawing groups.

-

Reactivity of the Ester Group: The methyl ester at the C5 position can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. These transformations are valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Caption: Key reactivity pathways of Methyl this compound.

Applications in Drug Development and Research

Thiazole derivatives are a rich source of pharmacologically active compounds, and the this compound scaffold holds significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole-containing molecules.[10][11] The thiazole ring can act as a bioisostere for other aromatic systems and can be functionalized to interact with various biological targets. The methoxy and carboxylate groups on the core structure provide handles for modification to optimize binding affinity and pharmacokinetic properties. Derivatives of thiazole-5-carboxamides, which can be synthesized from the corresponding carboxylate, have shown promising anticancer activity.[11]

Antimicrobial and Other Biological Activities

The 2-aminothiazole moiety, a close structural relative, is known for a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[12][13][14] The introduction of a methoxy group at the 2-position modifies the electronic and steric properties, which can lead to novel biological activities. The carboxylate group at the 5-position offers a site for the attachment of various pharmacophores to explore new therapeutic applications. Thiazole carboxylic acid derivatives have been reported to possess antimicrobial, antiviral, and anti-inflammatory properties.[15]

Conclusion

Methyl this compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its functional groups offer multiple points for chemical modification to generate diverse libraries of compounds for biological screening. While specific biological data for this exact molecule is limited in the public domain, the known pharmacological activities of related thiazole derivatives strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- Pérez-peña, J., González-dávila, H., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795–807.

- Arenas, J. F., González-Dávila, M., & Pérez Peña, J. (1990). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Óptica pura y aplicada, 23(1), 67-72.

- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). International Journal of Engineering Research and.

- Pérez Peña, J., González Dávila, M., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795-807.

- Reactivity and applications of thiazolines. (n.d.).

- S1 1H NMR, 13C NMR, and HMBC Spectra. (n.d.). The Royal Society of Chemistry.

- Kennedy, A. R., Khalaf, A. I., Pitt, A. R., Scobie, M., Suckling, C. J., Urwin, J., Waigh, R. D., & Young, S. C. (1999). Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).

- D'hooge, M., & De Kimpe, N. (2007). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon...

- D'hooghe, M., & De Kimpe, N. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.

- Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. (2025, August 9).

- Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Hsiao, Y., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 19(11), 17937-17951.

- Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. (2025, August 6).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).

- Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (2025, August 6).

- Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024, July 24). IntechOpen.

- Chemistry of the thiazoles. (n.d.). Proceedings of the Indian Academy of Sciences - Section A.

- Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 2-(3-Methoxy-phenyl)-5-methyl-thiazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

- Electrophilic Aromatic Substitution. (n.d.). University of Calgary.

- Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2)

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Journal of Drug Delivery and Therapeutics.

- 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChem.

- Application Notes and Protocols: Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles. (n.d.). BenchChem.

- 2-methoxy-4-methyl-thiazole-5-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

-

Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][2][4][9]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. (2024, November 25). RSC Advances.

- 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. (2025, July 16). ChemicalBook.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.

- Li, Z., et al. (2016).

- Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (n.d.). Bentham Science.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- 8.5: Nucleophilic Substitution - 2nd Order. (2022, October 31). Chemistry LibreTexts.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.

- 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. (n.d.). PubChemLite.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- General mechanism for nucleophilic cine‐substitution via electrophilic pre‐activation. (n.d.). Chemistry – A European Journal.

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv

- 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 7. employees.oneonta.edu [employees.oneonta.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 2-Alkoxythiazole-5-Carboxylates

This technical guide details the synthesis of 2-alkoxythiazole-5-carboxylates , a critical scaffold in medicinal chemistry used for modulating lipophilicity and metabolic stability in drug candidates.

Executive Summary

The 2-alkoxythiazole-5-carboxylate motif is a versatile pharmacophore found in kinase inhibitors and antibacterial agents. While the 2-aminothiazole core (found in drugs like Dasatinib) is ubiquitous, the 2-alkoxy variant serves as a strategic bioisostere, replacing the hydrogen-bond donor (

This guide prioritizes the Nucleophilic Aromatic Substitution (

Key Structural Features[1][2][3][4][5]

-

C2 Position: The alkoxy group provides steric bulk and modulates the electron density of the thiazole ring.

-

C5 Position: The carboxylate ester serves as a handle for further functionalization (e.g., amidation to form pharmacophores).

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule back to commercially available acyclic precursors.

Diagram 1: Retrosynthetic Disconnection Map

Caption: The most reliable route disconnects the alkoxy group to a halo-intermediate, which traces back to the 2-amino scaffold synthesized via the Hantzsch method.

Method A: The Stepwise Route (Recommended)

This method is preferred for scale-up due to the stability of intermediates and high regioselectivity. It involves three distinct stages.

Stage 1: Construction of the Thiazole Core (Hantzsch Synthesis)

The foundation is the reaction of thiourea with ethyl 2-chloroacetoacetate . Unlike O-alkyl thiocarbamates, which can lead to tautomeric mixtures (thiazolones), thiourea exclusively yields the 2-amino aromatic system.

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by condensation of the nitrogen onto the ketone. -

Key Insight: Use of mild bases (NaHCO3) prevents hydrolysis of the ester.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate[1]

-

Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve thiourea in ethanol at room temperature.

-

Add ethyl 2-chloroacetoacetate dropwise over 30 minutes.

-

Heat to reflux for 4 hours. The solution will turn yellow/orange.

-

Cool to 0°C. The hydrochloride salt of the product may precipitate.

-

Neutralize with aqueous NaHCO3 to pH 8.

-

-

Expected Yield: 85-95%.

-

Validation:

(DMSO-

Stage 2: Conversion to the Electrophile (Sandmeyer Reaction)

The amino group is converted to a halogen (Cl or Br), creating a "leaving group" at the C2 position.

-

Safety Note: Diazonium intermediates are unstable. Keep temperatures below 5°C during generation.

Protocol 2: Synthesis of Ethyl 2-chlorothiazole-5-carboxylate

-

Reagents: Ethyl 2-aminothiazole-5-carboxylate (1.0 eq), Sodium Nitrite (1.5 eq), Copper(II) Chloride (1.2 eq), HCl (6M), Acetonitrile.

-

Procedure:

-

Suspend the amine in acetonitrile/HCl and cool to 0°C.

-

Add aqueous

dropwise, maintaining internal temp < 5°C. -

Stir for 30 mins to form the diazonium salt.

-

Add

portion-wise. -

Allow to warm to room temperature (nitrogen gas evolution will occur).

-

Extract with ethyl acetate, wash with brine, and concentrate.

-

-

Expected Yield: 70-80%.

Stage 3: Installation of the Alkoxy Group ( )

The 2-chlorothiazole is highly activated for nucleophilic attack due to the electron-withdrawing nature of the C5-carboxylate and the ring nitrogen.

Diagram 2: Reaction Mechanism

Caption: The electron-deficient C2 position facilitates the addition-elimination mechanism.

Protocol 3: Synthesis of Ethyl 2-methoxythiazole-5-carboxylate

-

Reagents: Ethyl 2-chlorothiazole-5-carboxylate (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (anhydrous).

-

Procedure:

-

Dissolve the chloro-thiazole in anhydrous methanol.

-

Add NaOMe (0.5M in MeOH) dropwise at 0°C. Critical: Do not use large excess of alkoxide, as it may attack the ester group or cause ring opening.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench with dilute acetic acid (to pH 7).

-

Concentrate solvent and partition between water/DCM.

-

-

Optimization Data:

| Parameter | Condition A | Condition B | Condition C (Optimal) |

| Base Equiv. | 2.0 eq NaOMe | 1.05 eq NaOMe | 1.05 eq NaOMe |

| Temperature | Reflux (65°C) | Reflux (65°C) | 25°C (RT) |

| Yield | 45% (Side products) | 88% | 92% |

| Purity | Low (Transesterification) | High | High |

Method B: Direct Sandmeyer to Alkoxy (Rapid Library Route)

For generating small libraries (e.g., 10-20 analogs), isolating the chloride intermediate is time-consuming. The "Direct Sandmeyer" uses the solvent (alcohol) as the nucleophile.

-

Concept: Generate the diazonium species in the presence of the desired alcohol. Thermal decomposition leads to the cation, which is trapped by the alcohol.

-

Limitation: Yields are generally lower (30-50%) due to side reactions (reduction to 2-H thiazole).

Protocol:

-

Dissolve 2-aminothiazole-5-carboxylate in the desired alcohol (e.g., Ethanol, Isopropanol).

-

Add Isopentyl Nitrite (1.5 eq) and a catalytic amount of

or -

Heat to 60°C for 1 hour.

-

Evaporate solvent and purify via column chromatography.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield in Hantzsch | Hydrolysis of ethyl ester | Use anhydrous ethanol; avoid strong bases like NaOH. Use |

| Product is an Oil/Impure | Incomplete | Ensure reagents are dry. Water competes with alkoxide, forming 2-hydroxythiazole (thiazolone). |

| Transesterification | Wrong solvent in | Match the alkoxide to the solvent (e.g., NaOEt in EtOH). If making 2-methoxy ethyl ester, keep temp low to avoid scrambling. |

| Explosion Risk | Diazonium accumulation | In Method A (Stage 2), ensure nitrite is added slowly and temperature is strictly controlled. |

Case Study: Bioisosteres in Kinase Inhibitors

In the development of Dasatinib analogs, the 2-aminothiazole core is often modified to reduce hydrogen bond donor count (HBD).

-

Original: 2-Amino-thiazole (HBD = 2). High polarity, rapid clearance.

-

Modification: 2-Methoxy-thiazole (HBD = 0). Increased LogP (+0.8), improved blood-brain barrier penetration.

-

Synthesis Application: The protocols above were utilized to synthesize the "2-methoxy" intermediate, which was then hydrolyzed to the acid and coupled with the specific aniline pharmacophore.

References

-

Hantzsch Thiazole Synthesis: Ber. Dtsch. Chem. Ges. 1887, 20, 3118.[4] (Foundational chemistry for 2-aminothiazole synthesis).

-

One-Pot Synthesis of Thiazoles: Research on Chemical Intermediates, 2013. "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates."

-

Sandmeyer Reaction on Thiazoles: Journal of Organic Chemistry, 2001. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles."

-

Nucleophilic Substitution Kinetics: International Journal of TechnoChem Research, 2019. "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide."

-

Dasatinib Intermediate Synthesis: Arkivoc, 2010. "A new and efficient preparation of 2-aminothiazole-5-carbamides."[1]

-

Direct Alkoxy-Deamination: Tetrahedron Letters, 2005. "Conversion of heteroaromatic amines to ethers via diazonium salts."

Sources

Methodological & Application

Synthesis of 2-Methoxy-1,3-thiazole-5-carboxylate from 2-halothiazoles

Application Note: High-Yield Synthesis of Methyl 2-Methoxy-1,3-thiazole-5-carboxylate via Nucleophilic Aromatic Substitution (

Abstract

This application note details an optimized protocol for the synthesis of Methyl this compound from Methyl 2-bromo-1,3-thiazole-5-carboxylate . The method utilizes a Nucleophilic Aromatic Substitution (

Scientific Background & Mechanism

The Challenge of Thiazole Functionalization

The 1,3-thiazole ring is an electron-deficient heteroaromatic system. The 2-position (between sulfur and nitrogen) is naturally activated for nucleophilic attack. The presence of an electron-withdrawing group (EWG) at the 5-position, such as a carboxylate ester, significantly lowers the LUMO energy, further facilitating nucleophilic attack at C2.

However, this activation presents a duality:

-

Desired Reaction (

): Displacement of the halogen (Br/Cl) by methoxide. -

Competing Reaction (Ring Opening): Attack at C2 or C5 by excess strong nucleophiles can lead to ring cleavage, particularly under vigorous conditions.

-

Side Reaction (Hydrolysis/Transesterification): The ester group is susceptible to hydrolysis (if water is present) or transesterification (if the alkoxide does not match the alcohol solvent).

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex). The negative charge is delocalized onto the ring nitrogen and the C5-carbonyl oxygen. Subsequent elimination of the bromide ion restores aromaticity.

Caption: Mechanistic pathway for the methoxylation of 2-bromothiazole derivatives.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Solvent System | Anhydrous Methanol | Use of MeOH matches the nucleophile (NaOMe). Using EtOH with NaOMe would lead to mixed ethyl/methyl esters via transesterification. |

| Base Stoichiometry | 1.1 – 1.2 Equivalents | Sufficient to drive the reaction but prevents ring degradation observed with large excesses (>2.0 eq). |

| Temperature | Reflux (65°C) | While 2-bromothiazole requires long reflux times, the 5-EWG accelerates the reaction. Reflux ensures completion in <4 hours. |

| Moisture Control | Strictly Anhydrous | Water causes ester hydrolysis to the carboxylic acid (2-methoxy-1,3-thiazole-5-carboxylic acid), which is difficult to separate. |

Detailed Experimental Protocol

Target Molecule: Methyl this compound Starting Material: Methyl 2-bromo-1,3-thiazole-5-carboxylate (MW: 222.06) Reagents: Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH).

Step-by-Step Methodology

-

Preparation of Reagents:

-

Dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar in an oven. Cool under nitrogen flow.

-

Prepare a 0.5 M solution of NaOMe in MeOH. (Alternatively, dissolve 1.1 eq of sodium metal in anhydrous MeOH, or use commercial 25% wt solution diluted appropriately).

-

-

Reaction Setup:

-

Charge the RBF with Methyl 2-bromo-1,3-thiazole-5-carboxylate (1.0 eq, e.g., 2.22 g, 10 mmol).

-

Add Anhydrous Methanol (20 mL, 2 mL/mmol) to dissolve the starting material.

-

Cool the solution to 0°C (ice bath).

-

-

Nucleophile Addition:

-

Add the NaOMe solution (1.1 eq, 11 mmol) dropwise over 10 minutes.

-

Note: Dropwise addition prevents localized high concentrations of base that could trigger ring opening.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to Reflux (65°C) with stirring.

-

Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

-

Expected Time: 2–4 hours. The starting material (

) should disappear, and a more polar product (

-

-

Quenching & Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralization: Add Glacial Acetic Acid dropwise until the pH is neutral (pH 7). Crucial: Do not use strong aqueous acid to avoid hydrolyzing the ester.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

-

Resuspend the residue in Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).

-

Separate the layers.[1][2][3][4] Extract the aqueous layer once more with EtOAc (20 mL).[3]

-

-

Purification:

-

Wash combined organics with Brine (saturated NaCl).

-

Dry over Anhydrous

. Filter and concentrate. -

Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexane).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Methyl this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Ring Opening | Excess Base (>1.5 eq) or Overheating | Strictly limit NaOMe to 1.1–1.2 eq. Do not exceed 70°C. |

| Ester Hydrolysis (Acid) | Water in solvent or Aqueous Workup | Use anhydrous MeOH. Neutralize with Acetic Acid before adding water. |

| Mixed Esters (Ethyl/Methyl) | Solvent Mismatch | If starting with Ethyl 2-bromo-thiazole-5-carboxylate, using NaOMe/MeOH will convert it to the Methyl ester. To retain the Ethyl ester, use NaOEt/EtOH. |

| Incomplete Reaction | Temperature too low | Ensure vigorous reflux. The 2-position is activated but still requires thermal energy for substitution. |

References

- Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (General reactivity of thiazoles).

-

Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles IV: Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A.

-

Citation Note: Establishes the displacement of 2-bromothiazole with sodium methoxide at reflux.[2]

-

-

BenchChem. (2025).[5] Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.

- Citation Note: Provides context on the sensitivity of 2-halothiazoles to ring opening under basic conditions.

-

Steegers-Theunissen, et al. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide. International Journal of TechnoChem Research.

- Citation Note: Confirms kinetics of methoxide substitution on activated thiazoles and the risk of decomposition with excess base.

-

PrepChem. (2024). Synthesis of 2-bromo-5-carboxythiazole.

- Citation Note: Demonstrates that ester hydrolysis is faster than halogen displacement at low temperatures (0°C)

Sources

- 1. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Amide Coupling of 2-Methoxy-1,3-thiazole-5-carboxylic Acid

Executive Summary & Strategic Analysis

The 2-methoxy-1,3-thiazole-5-carbonyl moiety is a privileged pharmacophore in medicinal chemistry, appearing in various kinase inhibitors and fragment-based drug discovery (FBDD) libraries. While amide coupling is often considered routine, this specific heteroaromatic acid presents distinct electronic and solubility challenges that distinguish it from standard aliphatic or phenyl coupling partners.

Chemical Context & Challenges

-

Electronic Deactivation: The thiazole ring is electron-deficient (π-deficient). The C5-carboxylic acid is attached to a carbon with significant cationic character in resonance structures. While the 2-methoxy group acts as an Electron Donating Group (EDG) via resonance, the overall system remains sensitive.

-

Nucleophilic Displacement Risk (

): The 2-methoxy group functions as a potential leaving group. Under harsh basic conditions or high temperatures with potent nucleophilic amines, there is a non-zero risk of displacing the methoxy group to form 2-amino derivatives, or hydrolysis to the 2-hydroxy (thiazolone) species. -

Activation Kinetics: The electron-withdrawing nature of the ring makes the activated ester (e.g., O-acylurea or OBt ester) highly electrophilic. This increases reaction speed but also susceptibility to hydrolysis by trace water.

Decision Matrix for Method Selection

Do not apply a "one-size-fits-all" approach. Select the protocol based on the steric and electronic nature of the amine partner.

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on amine nucleophilicity and sterics.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery Scale)

Best for: Rapid synthesis of small libraries (10 mg – 500 mg scale) with non-problematic amines.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The aza-nitrogen in the coupling reagent creates an intramolecular hydrogen bond that accelerates amine attack.

Reagents:

-

Acid: 2-methoxy-1,3-thiazole-5-carboxylic acid (1.0 equiv)

-

Amine:

(1.1 – 1.2 equiv) -

Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (Anhydrous)[1]

Protocol:

-

Dissolution: In a dry vial, dissolve the thiazole acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Pre-activation: Add DIPEA (1.0 equiv only at this stage) and stir at Room Temperature (RT) for 5–10 minutes.

-

Expert Insight: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing the chance of the amine reacting with HATU directly (guanidinylation side reaction).

-

-

Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Checkpoint: If starting material persists after 4 hours, do not add more HATU immediately. Add 0.5 equiv of HOAt to catalyze the reaction.

-

-

Workup: Dilute with EtOAc. Wash with sat.

(x2), water (x1), and brine (x1). Dry over-

Caution: Avoid acidic washes (e.g., 1N HCl) if the product contains acid-sensitive groups, although the methoxy-thiazole core is generally stable to brief dilute acid exposure.

-

Method B: T3P-Mediated Coupling (Scalable & Clean)

Best for: Scale-up (>1 g), weak nucleophiles (anilines), or when purification is difficult.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is a water-soluble phosphonate, eliminating the need for chromatography in many cases.

Reagents:

-

Acid: 2-methoxy-1,3-thiazole-5-carboxylic acid (1.0 equiv)

-

Amine:

(1.1 equiv) -

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc, Me-THF, or DMF.

Protocol:

-

Slurry: Combine the thiazole acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or Me-THF).

-

Base Addition: Add Pyridine (3.0 equiv). The mixture may remain a slurry.

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Expert Insight: T3P reactions are often cleaner in EtOAc than DMF. If solubility is an issue, use 10-20% DMF in EtOAc.

-

-

Reaction: Stir at RT. If the amine is an aniline, heat to 50–60 °C.

-

Stability Note: The 2-methoxy group is stable at 60 °C with T3P.

-

-

Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat.

, then brine.-

Result: The organic layer usually contains pure product.

-

Method C: Ghosez’s Reagent (For Difficult/Hindered Amines)

Best for: Extremely hindered amines or when standard couplings fail.

Mechanism: Converts the acid to the acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

Protocol:

-

Activation: Dissolve thiazole acid (1.0 equiv) in dry DCM. Add Ghosez’s reagent (1.2 equiv). Stir at RT for 1 hour.

-

Monitoring: Check conversion to acid chloride by quenching an aliquot with MeOH and checking for methyl ester by LCMS.

-

-

Coupling: Add the hindered amine (1.2 equiv) and DIPEA (3.0 equiv).

-

Reaction: Stir at RT or reflux (40 °C) for 16 hours.

Critical Data & Troubleshooting

Solvent & Reagent Compatibility Table

| Parameter | Recommendation | Rationale |

| Solvent | DMF, DMAc, NMP | Excellent solubility for thiazoles; high dielectric constant stabilizes polar transition states. |

| Alt. Solvent | EtOAc, 2-MeTHF | Preferred for T3P; easier workup (green chemistry). |

| Base | DIPEA, NMM | Non-nucleophilic. Avoid TEA if possible (can be nucleophilic/less hindered). |

| Avoid | Alcohols (MeOH, EtOH) | Will react with active ester to form alkyl esters. |

| Avoid | Strong Nucleophiles | Thiol-based scavengers can attack the 2-position of the thiazole. |

Troubleshooting Guide

Issue 1: Low Conversion / Hydrolysis of Active Ester

-

Cause: Trace water in solvent or "wet" amine. The electron-deficient thiazole carbonyl is extremely thirsty.

-

Solution: Dry DMF over molecular sieves (3Å) for 24h. Use a higher equivalent of acid (1.2 equiv) relative to the amine.

Issue 2: Side Product at M+13 (Methylation)

-

Cause: If using DMF/HATU, prolonged heating can cause dimethylamine (from DMF decomposition) to displace the methoxy group or react with the ester.

-

Solution: Switch to Method B (T3P in EtOAc).

Issue 3: Loss of Methoxy Group (Formation of Hydroxy-thiazole)

-

Cause: Acidic hydrolysis during workup or reaction with strong nucleophiles at high heat.

-

Solution: Keep reaction temperature <80 °C. Buffer aqueous washes to pH 7-8.

Mechanistic Visualization

The following diagram illustrates the activation pathway and potential side-reaction divergence for Method A (HATU).

Figure 2: Mechanistic pathway highlighting the critical "Pre-activation" step to avoid Path C (Guanidine formation).

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

-

Archimidis Pharma. (2023). T3P (Propylphosphonic Anhydride) in Organic Synthesis. Link (General Reference for T3P properties).

-

Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link

Sources

Application Notes and Protocols for the Synthesis of 2-Methoxythiazole Derivatives via Hantzsch Thiazole Synthesis

Introduction: The Strategic Importance of 2-Methoxythiazoles in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among the diverse array of substituted thiazoles, 2-alkoxy derivatives, and specifically 2-methoxythiazoles, have garnered significant attention from researchers in drug development. This interest stems from their unique electronic properties and their ability to act as versatile intermediates and key pharmacophores in molecules targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[3][4] The incorporation of a 2-methoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and hydrogen bonding capacity.

The Hantzsch thiazole synthesis, a robust and time-honored method first described by Arthur Hantzsch in 1887, remains a highly effective and versatile strategy for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile.[5][7] While the direct synthesis of 2-methoxythiazoles in a single step via the Hantzsch reaction is not the standard approach, a highly efficient and logical pathway involves a multi-step sequence. This typically begins with the synthesis of a 2-aminothiazole precursor, followed by its conversion to a 2-hydroxythiazole intermediate, and culminating in an O-methylation to yield the desired 2-methoxy product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for synthesizing 2-methoxythiazole derivatives. It will detail the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer insights into critical experimental parameters.

Mechanistic Insights: A Stepwise Approach to 2-Methoxythiazole Synthesis

The synthesis of 2-methoxythiazoles via the Hantzsch methodology is best conceptualized as a three-stage process. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Stage 1: Hantzsch Synthesis of 2-Aminothiazole Precursors

The initial and foundational step is the classic Hantzsch reaction to form a 2-aminothiazole. This reaction proceeds through the condensation of an α-haloketone with thiourea.[6]

The mechanism is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, leading to the formation of an S-alkylation intermediate. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the ketone. The subsequent dehydration of the cyclic intermediate results in the formation of the aromatic 2-aminothiazole ring.[6]

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Stage 2: Conversion of 2-Aminothiazole to 2-Hydroxythiazole

The transformation of the 2-amino group to a hydroxyl group is a critical intermediate step. This is typically achieved through a diazotization reaction followed by hydrolysis. The 2-aminothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This diazonium salt is generally unstable and, upon warming in the presence of water, readily undergoes hydrolysis to yield the corresponding 2-hydroxythiazole. It is important to note that 2-hydroxythiazoles exist in equilibrium with their tautomeric form, thiazol-2(3H)-one.

Stage 3: O-Methylation of 2-Hydroxythiazole

The final step in the sequence is the O-methylation of the 2-hydroxythiazole. This is a standard nucleophilic substitution reaction where the hydroxyl group (or its conjugate base, the alkoxide) acts as a nucleophile, attacking a methylating agent. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-methoxythiazole derivative, 2-methoxy-4-methylthiazole.

Protocol 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from established procedures for the Hantzsch synthesis of 2-aminothiazoles.[8]

Materials:

-

Thiourea (7.61 g, 0.1 mol)

-

Chloroacetone (9.25 g, 0.1 mol)

-

Water (20 mL)

-

Sodium hydroxide (solid)

-

Ether

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (0.1 mol) in 20 mL of water.

-

With stirring, add chloroacetone (0.1 mol) dropwise to the suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.

-

After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 2 hours.

-

Cool the resulting yellow solution to room temperature.

-

While stirring vigorously, carefully add solid sodium hydroxide in portions until the solution is strongly basic. This will cause the product to separate as an oily layer.

-

Transfer the mixture to a separatory funnel and separate the upper oily layer.

-

Extract the aqueous layer three times with 50 mL portions of ether.

-

Combine the initial oily layer with the ether extracts and dry the combined organic solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and remove the ether by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 2-amino-4-methylthiazole as a crystalline solid.

Protocol 2: Synthesis of 2-Hydroxy-4-methylthiazole

Materials:

-

2-Amino-4-methylthiazole (from Protocol 1)

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water

-

Ice

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

Procedure:

-

In a 250 mL beaker, dissolve 2-amino-4-methylthiazole (0.05 mol) in a solution of 10 mL of concentrated sulfuric acid and 50 mL of water, cooling the mixture in an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (0.055 mol) in 20 mL of water.

-

While maintaining the temperature of the 2-aminothiazole solution below 5 °C, add the sodium nitrite solution dropwise with constant stirring.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat it to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-hydroxy-4-methylthiazole.

Protocol 3: Synthesis of 2-Methoxy-4-methylthiazole

Materials:

-

2-Hydroxy-4-methylthiazole (from Protocol 2)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Syringe

-

Ice bath

Procedure:

-

To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (0.055 mol) in 30 mL of anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 2-hydroxy-4-methylthiazole (0.05 mol) in 20 mL of anhydrous THF and add it dropwise to the sodium hydride suspension with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (0.06 mol) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4-methylthiazole.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | Crystalline solid |

| 2-Hydroxy-4-methylthiazole | C₄H₅NOS | 115.15 | Solid |

| 2-Methoxy-4-methylthiazole | C₅H₇NOS | 129.18[9] | Liquid or low-melting solid |

Spectroscopic Data for 2-Methoxy-4-methylthiazole:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group on the thiazole ring, a singlet for the methoxy group protons, and a singlet for the proton at the 5-position of the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methoxy carbon, and the three carbons of the thiazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 129.18).

Workflow Visualization

The overall synthetic workflow can be visualized as a linear progression from starting materials to the final product.

Caption: Synthetic workflow for 2-methoxy-4-methylthiazole.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. To ensure the trustworthiness and reproducibility of these procedures, the following points are critical:

-

Purity of Reagents: The use of high-purity starting materials and anhydrous solvents (where specified) is essential for achieving optimal yields and minimizing side reactions.

-

Reaction Monitoring: The progress of each reaction step should be diligently monitored by Thin Layer Chromatography (TLC) to determine the point of completion and to identify the formation of any significant byproducts.[10]

-

Thorough Characterization: The identity and purity of the intermediates and the final product must be rigorously confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and, where applicable, by melting point analysis. Comparison of the obtained data with literature values provides a crucial validation of the synthetic outcome.

-

Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Chloroacetone is a lachrymator, and sodium hydride is a flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Handle these reagents with extreme care and follow all institutional safety guidelines.

By adhering to these principles of good laboratory practice, researchers can confidently execute this synthetic sequence and obtain the desired 2-methoxythiazole derivatives with a high degree of purity and in good yield.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

-

El-Sayed, N. N. E., et al. (2016). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Scientific Reports, 6, 29895. Retrieved from [Link]

-

Boutouil, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. Retrieved from [Link]

-

Fulle, S., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2295-2299. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis of 2-hydroxythiazole derivatives. ResearchGate. Retrieved from [Link]

- Benchchem. (n.d.). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.

-

Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3896. Retrieved from [Link]

-

Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. Retrieved from [Link]

-

Wiley, R. H., England, D. C., & Behr, L. C. (1951). The Preparation of Thiazoles. Organic Reactions, 6(1), 367-409. Retrieved from [Link]

-

Zidar, N., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1934-1943. Retrieved from [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 282-291. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Esterification of 2-Methoxythiazole-5-Carboxylic Acid

This Application Note is designed for researchers requiring a robust, high-yield protocol for the esterification of 2-methoxythiazole-5-carboxylic acid .

Unlike simple benzoic acid derivatives, the 2-methoxythiazole scaffold presents specific chemo-selectivity challenges. The 2-methoxy group on a thiazole ring is an imidate-like ether. Under strong acidic conditions or high thermal stress, it is susceptible to O-to-N alkyl migration (rearrangement to the N-methylthiazolone) or hydrolysis to the 2-hydroxythiazole (thiazolone).

Therefore, standard Fischer esterification (H₂SO₄/MeOH, reflux) is NOT recommended as the primary method due to the risk of degrading the heteroaromatic core.

This guide prioritizes Base-Promoted Alkylation and Mild Carbodiimide Coupling to ensure the integrity of the 2-methoxy functionality.

Executive Summary & Strategic Analysis

-

Target Molecule: Methyl 2-methoxythiazole-5-carboxylate (and analogs).

-

Critical Challenge: The 2-methoxy group activates the C2 position toward nucleophilic attack. Strong acids (e.g., SOCl₂, H₂SO₄) can promote demethylation or hydrolysis to the lactam (2-thiazolone).

-

Recommended Strategy:

-

Method A (Standard): Nucleophilic substitution of the carboxylate anion with Alkyl Halides (Base-Promoted). Highest reliability.

-

Method B (Alternative): Steglich Esterification (EDC/DMAP). Best for complex/hindered alcohols.

-

Method C (Scale-Up): Oxalyl Chloride activation (Catalytic DMF). Avoids thermal stress of SOCl₂.

-

Method A: Base-Promoted Direct Alkylation (Gold Standard)

This method is the most robust for 2-alkoxy-heterocycles. By operating under basic conditions, we eliminate the protonation of the thiazole nitrogen and the risk of acid-catalyzed hydrolysis of the methoxy group.

Mechanism & Logic

The carboxylic acid is deprotonated by a weak base (

-

Why: Avoids acidic species entirely.

-

Solvent: DMF or NMP (Polar aprotic promotes

).

Protocol 1: Synthesis of Methyl 2-methoxythiazole-5-carboxylate

| Reagent | Equiv.[1][2][3][4] | Role |

| 2-Methoxythiazole-5-COOH | 1.0 | Limiting Reagent |

| Potassium Carbonate ( | 1.5 - 2.0 | Base (Anhydrous) |

| Iodomethane (MeI) | 1.2 - 1.5 | Electrophile |

| DMF (Dimethylformamide) | 0.2 M | Solvent (Anhydrous) |

Step-by-Step Procedure:

-

Preparation: Dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add 2-methoxythiazole-5-carboxylic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M, e.g., 5 mL per 1 mmol).

-

Deprotonation: Add

(1.5 equiv) in one portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation. -

Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Iodomethane (1.2 equiv) dropwise via syringe.

-

Note: For ethyl esters, use Ethyl Iodide or Ethyl Bromide (requires slightly longer time).

-

-

Reaction: Remove ice bath and stir at RT for 2–4 hours . Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with EtOAc (10 volumes) and Water (10 volumes).

-

Separate layers. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Usually yields pure product. If necessary, purify via Silica Gel Flash Chromatography (0-30% EtOAc/Hexanes).

Expected Yield: 85–95%

Method B: Steglich Esterification (Coupling Reagents)

Use this method if the alcohol partner is complex, secondary, or acid-sensitive, or if you wish to avoid alkyl halides.

Protocol 2: EDC/DMAP Coupling

| Reagent | Equiv.[1][2][3][4] | Role |

| 2-Methoxythiazole-5-COOH | 1.0 | Limiting Reagent |

| Alcohol (R-OH) | 1.1 - 1.5 | Nucleophile |

| EDC·HCl | 1.2 | Coupling Agent |

| DMAP | 0.1 - 0.2 | Catalyst |

| DCM ( | 0.1 M | Solvent |

Step-by-Step Procedure:

-

Dissolve the Acid (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous DCM .

-

Add DMAP (0.1 equiv). Stir for 5 minutes.

-

Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

-

Allow to warm to RT and stir overnight (12–16 h).

-

Work-up: Dilute with DCM. Wash with 0.5 M HCl (rapid wash to remove DMAP/EDC urea, keep brief to protect methoxy), then Saturated

, then Brine. -

Dry (

) and concentrate.

Visualization of Workflows

The following diagrams illustrate the decision logic and the specific workflow for the recommended Alkylation method.

Figure 1: Reaction Workflow & Logic

Caption: Decision matrix for esterification. Method A is prioritized to avoid acid-induced degradation of the 2-methoxy ether.

Figure 2: Method A (Base-Promoted) Protocol Flow

Caption: Step-by-step workflow for the base-promoted alkylation of 2-methoxythiazole-5-carboxylic acid.

Analytical Validation

Successful synthesis should be validated using NMR. The integrity of the 2-methoxy group is the key quality attribute.

-

¹H NMR (CDCl₃, 400 MHz):

- 8.00 - 8.20 ppm (1H, s): C4-Proton of the thiazole ring. (If hydrolysis occurs, this shift changes significantly).

-

4.10 - 4.20 ppm (3H, s): 2-Methoxy group (

-

3.85 ppm (3H, s): Ester Methyl (

-

Common Impurity:

-

2-Hydroxythiazole (Thiazolone): Loss of the signal at ~4.1 ppm and appearance of a broad NH/OH peak or shift in the aromatic region.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure |

| Loss of Methoxy Group | Acidic contamination | Ensure reagents are acid-free. Do not use acid workup for Method A. |

| Starting Material Remains | Alkyl halide degradation | Use fresh Iodomethane. Add catalytic Sodium Iodide (NaI) if using Alkyl Bromides. |

| Byproduct Formation | N-Alkylation | 2-Methoxythiazoles can rearrange to N-methylthiazolones at high heat. Keep reaction < 40°C. |

References

-

Organic Chemistry Portal. Esterification - Reaction of Carboxylic Acids with Alkyl Halides. (General mechanism for base-promoted esterification). [Link]

-

Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. (Context on why acidic conditions are harsh). [Link]

-

National Institutes of Health (PubChem). 2-Methoxythiazole Compound Summary. (Chemical properties and stability data). [Link]

-

ChemGuide. Mechanism of Acyl Chloride Formation. (Background on SOCl2 risks with sensitive substrates). [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 2-methoxy-1,3-thiazole-5-carboxylate

[1]

Introduction & Strategic Rationale

The synthesis of 2-alkoxythiazoles is classically challenging.[1] Direct cyclization using O-alkyl thiocarbamates is often low-yielding due to the reduced nucleophilicity of the oxygenated thiocarbonyl group compared to thioureas.[1] Consequently, the industry-standard approach involves the synthesis of a 2-bromo-1,3-thiazole-5-carboxylate intermediate, followed by displacement with methoxide.[1]

Why Microwave Irradiation?

The SNAr reaction on 5-membered heterocycles like thiazoles requires overcoming a significant activation energy barrier, particularly when the ring is electron-rich or lacks strong electron-withdrawing groups at ortho/para positions.[1]

-

Thermal Effect: Microwave irradiation (MWI) provides rapid, volumetric heating, allowing the reaction to reach temperatures (100–140 °C) significantly above the boiling point of methanol (64.7 °C) in sealed vessels.

-

Specific Heating: The polar transition state (Meisenheimer complex) is stabilized by the electromagnetic field, often resulting in cleaner reaction profiles and higher yields compared to conventional oil-bath reflux.

Reaction Mechanism & Scheme

The transformation proceeds via an Addition-Elimination (SNAr) mechanism.[1] The electron-withdrawing carboxylate group at position 5 activates the C-2 position for nucleophilic attack.[1]

Figure 1: Mechanistic pathway for the microwave-assisted SNAr methoxylation.

Experimental Protocol

Materials & Equipment[1][2][3][4]

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of sustaining 20 bar pressure.

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

-

Reagents:

-

Ethyl 2-bromo-1,3-thiazole-5-carboxylate (1.0 equiv) [CAS: 41731-83-3][1]

-

Sodium Methoxide (NaOMe), 0.5 M solution in Methanol (1.5 – 2.0 equiv)

-

Methanol (anhydrous)

-

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

In a 10 mL microwave vial, dissolve Ethyl 2-bromo-1,3-thiazole-5-carboxylate (236 mg, 1.0 mmol) in anhydrous Methanol (3.0 mL).

-

Add NaOMe solution (0.5 M in MeOH, 3.0 mL, 1.5 mmol) dropwise.

-

Note: A slight excess (1.5 equiv) drives the equilibrium; however, large excesses (>3 equiv) may cause ester hydrolysis (saponification) to the carboxylic acid.

-

-

Seal the vial with a crimp cap containing a PTFE-lined septum.[1]

Step 2: Microwave Irradiation Program the reactor with the following dynamic parameters:

-

Temperature: 120 °C

-

Hold Time: 10 minutes

-

Pre-stirring: 30 seconds

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic mode (Max 150 W)

Step 3: Workup & Purification [1][2][3]

-

Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).

-

Quench: Transfer the mixture to a round-bottom flask and neutralize with 1N HCl (approx. 1.5 mL) to pH 7.

-

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash: Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue is typically >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Workflow Diagram[1]

Figure 2: Operational workflow for the microwave synthesis process.

Optimization & Performance Data

The following data summarizes the optimization of reaction conditions. Thermal reflux (65 °C) is significantly slower and often incomplete compared to the microwave protocol.

| Entry | Method | Temp (°C) | Time | Yield (%) | Comments |

| 1 | Thermal Reflux | 65 | 12 h | 65% | Incomplete conversion; hydrolysis observed.[1] |

| 2 | Microwave | 80 | 20 min | 78% | Clean conversion, minor starting material left. |

| 3 | Microwave | 120 | 10 min | 92% | Optimal conditions.[1] Full conversion. |

| 4 | Microwave | 150 | 5 min | 85% | Lower yield due to ester hydrolysis byproduct.[1] |

Table 1: Comparison of thermal vs. microwave conditions.

Troubleshooting & Critical Parameters

Preventing Ester Hydrolysis

The most common failure mode is the saponification of the 5-carboxylate ester to the acid (2-methoxy-1,3-thiazole-5-carboxylic acid).[1]

-

Solution: strictly control the equivalents of NaOMe (do not exceed 2.0 equiv) and ensure the reaction mixture is anhydrous. If the acid forms, it can be re-esterified using SOCl₂/EtOH, but this adds a step.

Starting Material Synthesis (If not commercial)

If the Ethyl 2-bromo-1,3-thiazole-5-carboxylate is unavailable, it can be synthesized in two stages:

References

-

Microwave-Assisted Synthesis of Thiazoles

- Title: Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles.

- Source: Journal of Organic Chemistry (2012).

-

URL:[Link]

-

Hantzsch Synthesis Variants

-

Precursor Properties

- Title: Ethyl 2-bromothiazole-5-carboxylate Product Inform

-

Source: MedChemExpress.[1]

-

General Microwave SNAr Methodology

Troubleshooting & Optimization

Technical Support Center: Preventing Demethylation of 2-Methoxythiazoles During Hydrolysis

Executive Summary & Chemical Context

The 2-methoxythiazole moiety is a pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates.[1] However, it presents a specific synthetic challenge: acid lability .[1]

Unlike simple aryl ethers (e.g., anisole), the 2-methoxythiazole system is electronically distinct.[1] The ring nitrogen is basic (

This guide provides the mechanistic understanding and validated protocols to hydrolyze esters containing this sensitive group without triggering demethylation.

Mechanism of Failure: Why Demethylation Occurs

Understanding the failure mode is critical for prevention.[1] The reaction is not a simple ether cleavage; it is a nucleophilic aromatic substitution (

Mechanistic Pathway (Acid-Catalyzed)

-

Protonation: The thiazole nitrogen is protonated by acid (H+).[1]

-

Activation: The C-2 carbon becomes highly electrophilic due to the adjacent positive charge.[1]

-

Attack: Water attacks C-2, forming a tetrahedral intermediate.[1]

-

Collapse: Methanol is eliminated, yielding the 2-hydroxythiazole/2-thiazolone.[1]

Figure 1: Acid-catalyzed demethylation pathway of 2-methoxythiazoles. Note that this reaction is driven by the protonation of the ring nitrogen.[2]

Troubleshooting Guide & FAQs

Q1: I used 1M HCl to acidify my reaction after LiOH hydrolysis, and my product disappeared. What happened?

Diagnosis: You likely triggered the acid-catalyzed demethylation described above.[1] Even short exposure to pH < 2 can hydrolyze the methoxy group.[1] Solution:

-

Never acidify to pH 1-2.[1] Stop acidification at pH 4-5 .

-

Use a mild buffer (e.g., 1M Citric Acid or Phosphate Buffer) instead of strong mineral acids (HCl, H2SO4) for the workup.[1]

-

Extract immediately; do not let the compound sit in the aqueous acidic phase.

Q2: Standard LiOH/THF/Water hydrolysis is too slow. Can I heat it?

Diagnosis: Heating alkaline reactions with 2-methoxythiazoles is risky.[1] While the ring is more stable to base than acid, elevated temperatures (>60°C) can promote nucleophilic attack by hydroxide at C-2, leading to ring opening or direct displacement of the methoxy group.[1] Solution:

-